GNE-0877

描述

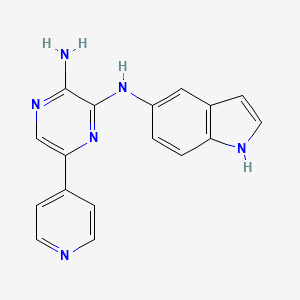

GNE-0877 is a highly potent and selective LRRK2 inhibitor. Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson's disease therapy.

科学研究应用

帕金森病治疗

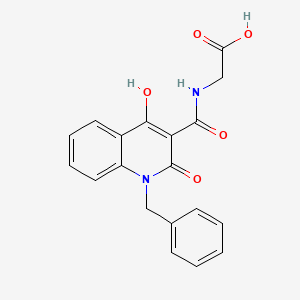

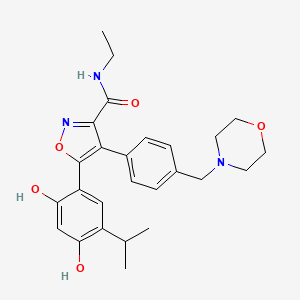

GNE-0877,也称为DNL201,已被开发用于治疗帕金森病(PD)。 它是一种选择性抑制LRRK2激酶活性的药物,在临床前模型中显示出改善溶酶体功能的潜力 {svg_1} {svg_2}.

溶酶体功能改善

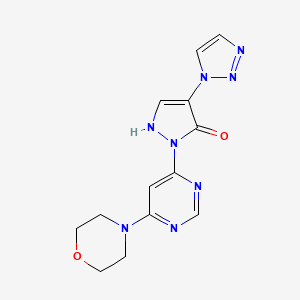

该化合物与溶酶体功能的改善有关,这对于细胞稳态至关重要,并可能对各种溶酶体贮积症产生影响 {svg_3}.

潜在的抗癌剂

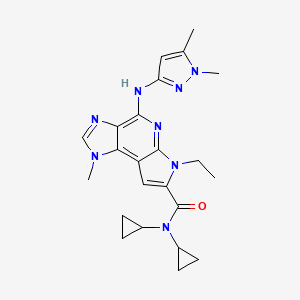

This compound有可能用作抗癌剂,特别是对于患有G2019S-LRRK2突变的携带者,他们患乳腺癌的风险较高 {svg_4}.

非人灵长类动物的肺形态

反复使用this compound会引起肺部微观形态学变化,类似于在啮齿动物遗传模型中观察到的变化。 这表明它可能在研究肺生理学或病理学方面得到应用 {svg_5}.

药代动力学和选择性

This compound在人肝微粒体和肝细胞中表现出低周转率,没有证据表明存在葡萄糖醛酸化。 它还显示出作为LRRK2抑制剂的高度选择性,仅影响少数激酶在显著水平上的活性 {svg_6}.

作用机制

Target of Action

GNE-0877, also known as ANGHS285FG or 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile, is a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a compelling target for a potential disease-modifying Parkinson’s disease therapy .

Mode of Action

This compound interacts with LRRK2 by inhibiting its kinase activity . This inhibition is achieved in a dose-dependent manner, as observed in the brain of LRRK2 G2019S mice . The compound has shown significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes .

Biochemical Pathways

The inhibition of LRRK2 kinase activity by this compound affects the lysosomal function, which is believed to be a key cellular feature in the pathogenesis of Parkinson’s disease . Aberrant LRRK2 kinase activity can lead to lysosomal dysregulation, contributing to the build-up of α-synuclein and the disruption of neuronal health .

Result of Action

The inhibition of LRRK2 by this compound has been shown to improve lysosomal function in cellular models of disease, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease . This suggests that this compound could potentially correct lysosomal dysfunction in patients with Parkinson’s disease.

Action Environment

Minor changes were seen in the lungs, likely due to loss of lrrk2 function rather than a toxic effect of the inhibitor . This suggests that the biological environment and genetic factors (such as the presence of LRRK2 mutations) could potentially influence the action and efficacy of this compound.

生化分析

Biochemical Properties

GNE-0877 shows significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes with no evidence of glucuronidation . Invitrogen kinase-selectivity profiling of this compound at 0.1 μM resulted in only four kinases showing greater than 50% inhibition, suggesting that this compound is a highly selective LRRK2 inhibitor .

Cellular Effects

This compound reduces LRRK2 activity in human embryonic kidney (HEK) with 293 cells overexpressing LRRK2 G2019S, peripheral blood mononuclear cells (PBMCs), and brain tissues of cynomolgus macaques . It rescues lysosomal morphology in neuroglioma cells and lysosomal protein degradation in mouse astrocytes with endogenous expression of LRRK2 G2019S .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of LRRK2 . This inhibition leads to a decrease in phosphorylation of LRRK2 substrates . The mechanism of action of this compound is predicted to correct lysosomal dysfunction and neurodegenerative sequelae .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound shows robust concentration-dependent inhibition of Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation .

Dosage Effects in Animal Models

This compound has been evaluated for its ability to inhibit in vivo LRRK2 Ser1292 autophosphorylation using BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation . Using free-drug concentrations, robust concentration-dependent inhibition of Ser1292 autophosphorylation was observed for this compound .

Metabolic Pathways

It is known that LRRK2, the target of this compound, plays a role in regulating lysosomal function .

Transport and Distribution

It is known that this compound is a brain-penetrant molecule , suggesting it can cross the blood-brain barrier.

Subcellular Localization

Given that it is a brain-penetrant molecule and a potent inhibitor of LRRK2, it is likely to be found in the same subcellular locations as LRRK2 .

属性

IUPAC Name |

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUMAMZIMPJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374828-69-9 | |

| Record name | GNE-0877 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNE-0877 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is GNE-0877 and how does it work?

A1: this compound (2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile) is a potent and selective small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). [] LRRK2 is a protein kinase that has been strongly implicated in the development of Parkinson's disease. Mutations in the LRRK2 gene are known to increase its kinase activity, leading to neuronal dysfunction and death. This compound binds to the ATP-binding site of LRRK2, thereby inhibiting its kinase activity. [] By reducing LRRK2 activity, this compound aims to slow or halt the progression of Parkinson's disease.

Q2: What are the key advantages of this compound over other LRRK2 inhibitors?

A2: this compound exhibits several favorable characteristics compared to other LRRK2 inhibitors:

- High Potency and Selectivity: this compound demonstrates high potency for LRRK2 inhibition and remarkable selectivity against other kinases. []

- Excellent Brain Penetration: This compound effectively crosses the blood-brain barrier, reaching therapeutic concentrations in the brain, which is crucial for treating a neurological disorder like Parkinson's disease. []

- Improved Metabolic Stability: this compound displays enhanced metabolic stability compared to earlier LRRK2 inhibitors, contributing to its favorable pharmacokinetic profile. []

- Reversible Effects in Lungs: While some LRRK2 inhibitors have shown lung tissue changes in preclinical studies, this compound-induced effects were found to be reversible upon drug withdrawal in non-human primates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)

![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)